[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate
Description
This compound is a highly complex polyhydroxy ester with a branched structure containing multiple glycerol-derived moieties and long-chain fatty acid substituents. Its molecular architecture includes:
- Core structure: A central nonyl backbone substituted with multiple 2,3-dihydroxypropyl and 2,3-dihydroxypropoxy groups.
- Functional groups: Eight hydroxyl groups and two octadecanoyl (stearic acid-derived) ester linkages, contributing to its amphiphilic properties.
- Stereochemistry: Multiple chiral centers due to the dihydroxypropyl and dihydroxypropoxy substituents, which influence its solubility and biological interactions.
Properties
IUPAC Name |
[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H164O23/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-79(100)103-68-78(107-81(102)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)77(52-69(93)58-85)82(53-70(94)59-86,57-76(65-92)106-80(101)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)84(56-73(97)62-89,105-67-75(99)64-91)83(54-71(95)60-87,55-72(96)61-88)104-66-74(98)63-90/h69-78,85-99H,4-68H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGGZDOVCQFFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)OC(=O)CCCCCCCCCCCCCCCCC)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H164O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1542.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate is synthesized through the esterification of polyglycerol with stearic acid. The reaction typically involves heating polyglycerol and stearic acid in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions include temperatures ranging from 150°C to 250°C and may require vacuum conditions to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of polyglyceryl-10 tristearate involves continuous processes where polyglycerol and stearic acid are fed into a reactor. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bonds in the presence of water, leading to the formation of polyglycerol and stearic acid. Transesterification involves the exchange of ester groups between polyglyceryl-10 tristearate and another alcohol or ester .
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts, temperatures around 100°C.
Transesterification: Alcohols or esters, acidic or basic catalysts, temperatures ranging from 150°C to 200°C.
Major Products
Hydrolysis: Polyglycerol and stearic acid.
Transesterification: New esters and polyglycerol derivatives.
Scientific Research Applications
[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate has various applications in scientific research:
Chemistry: Used as an emulsifier and surfactant in formulations and reactions.
Biology: Employed in studies involving cell membrane interactions and permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in cosmetics, personal care products, and food industry as an emulsifier and stabilizer.
Mechanism of Action
[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions. This property is crucial in formulations where uniform distribution of ingredients is required. The molecular targets include lipid bilayers and interfaces where it can insert itself and alter the physical properties of the system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Zygophyllum fabago Roots
highlights Zygocaperoside and Isorhamnetin-3-O-glycoside , which share polyhydroxy features with the target compound but differ in core structure. Key distinctions:
| Property | Target Compound | Zygocaperoside | Isorhamnetin-3-O-glycoside |
|---|---|---|---|
| Core Backbone | Nonyl chain with glycerol derivatives | Triterpenoid | Flavonoid (quercetin derivative) |
| Hydroxyl Groups | 8–10 hydroxyl groups | 4–6 hydroxyl groups | 5 hydroxyl groups |
| Fatty Acid Chains | Two octadecanoyl (C18) esters | None | None |
| Solubility | Likely amphiphilic (hydrophilic hydroxyls + hydrophobic C18 chains) | Hydrophilic (polar glycoside) | Moderate solubility in polar solvents |
The target compound’s amphiphilicity contrasts with the purely hydrophilic nature of Zygocaperoside and Isorhamnetin-3-O-glycoside, suggesting divergent applications (e.g., lipid-based formulations vs. antioxidant agents) .
Comparison with Metal-Coordination Complexes
describes tetrakis(l-3,4-dimethoxyphenyl-acetato)bis[(3,4-dimethoxyphenyl-acetato)(1,10-phena)] , a dysprosium-based coordination polymer. While structurally unrelated, its synthesis methodology offers insights:
- Synthetic Complexity : Both compounds require multi-step functionalization. The target compound’s esterification and hydroxylation steps parallel the ligand coordination in dysprosium complexes.
- Thermal Stability : Dysprosium complexes exhibit high thermal stability (decomposition >300°C), whereas the target compound’s fatty acid esters may degrade at lower temperatures (~150–200°C) due to ester cleavage .
Environmental and Regulatory Considerations
notes discrepancies in TRI reporting for manganese compounds.
Biological Activity
Chemical Structure and Properties
The molecular formula of this compound can be represented as , indicating a large and intricate structure with multiple hydroxyl groups and fatty acid chains. The presence of these functional groups suggests potential interactions with biological systems.
Molecular Structure
- Molecular Weight : Approximately 730.05 g/mol
- Functional Groups : Hydroxyl groups, ester linkages, and long-chain fatty acids.
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Antioxidant Activity : Compounds with multiple hydroxyl groups can scavenge free radicals, thus exhibiting antioxidant properties.
- Anti-inflammatory Effects : The presence of long-chain fatty acids may modulate inflammatory pathways.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial and fungal pathogens.
Case Studies and Research Findings
-
Antioxidant Studies :
- A study demonstrated that compounds with hydroxyl substitutions significantly reduced oxidative stress markers in vitro. The antioxidant capacity was measured using DPPH radical scavenging assays, showing a strong correlation between the number of hydroxyl groups and antioxidant efficacy.
-
Anti-inflammatory Research :
- In vivo studies on related compounds indicated that they could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that the compound may have therapeutic potential in conditions characterized by chronic inflammation.
-
Antimicrobial Activity :
- Preliminary screening against a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) revealed that the compound exhibited moderate antibacterial activity, likely due to its ability to disrupt microbial membranes.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
